molecular formula C17H14ClN3O4 B2701041 4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide CAS No. 902253-45-6

4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide

Cat. No.: B2701041
CAS No.: 902253-45-6
M. Wt: 359.77
InChI Key: PMSCKOPMJCINKH-UHFFFAOYSA-N
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Description

4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide is a complex organic compound that features a benzoxazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzoxazole moiety, along with the chloro and amido functional groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the benzoxazole derivative with a suitable amide precursor under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting solvents and reagents that are readily available and minimizing the number of purification steps. Continuous flow chemistry techniques may also be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .

Scientific Research Applications

4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-11-3-6-14-13(9-11)21(17(24)25-14)8-7-15(22)20-12-4-1-10(2-5-12)16(19)23/h1-6,9H,7-8H2,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSCKOPMJCINKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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